N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenoxyacetamide
Description
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenoxyacetamide is a synthetic small molecule featuring a tetrahydroquinoline core substituted with an ethanesulfonyl group at the 1-position and a phenoxyacetamide moiety at the 7-position. Its molecular formula is C20H22N2O4S (assuming structural similarity to ’s analog), with a molecular weight of approximately 386.47 g/mol. The ethanesulfonyl group enhances metabolic stability, while the phenoxyacetamide substituent may modulate target binding affinity. Though specific pharmacological data for this compound is unavailable in the provided evidence, structural analogs in the tetrahydroquinoline class are frequently explored for therapeutic applications, including kinase inhibition or receptor modulation .
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-2-26(23,24)21-12-6-7-15-10-11-16(13-18(15)21)20-19(22)14-25-17-8-4-3-5-9-17/h3-5,8-11,13H,2,6-7,12,14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLONVJKUWOEZGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of Nitro Intermediate
The 7-nitro-1,2,3,4-tetrahydroquinoline intermediate is reduced using catalytic hydrogenation (H₂, Pd/C) or stoichiometric methods (Fe/HCl). Hydrogenation at 50–60 psi in ethanol yields the 7-amino derivative with >95% purity.
Table 1: Reduction Conditions and Yields
| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Catalytic H₂ | 10% Pd/C | Ethanol | 25 | 92 |
| Fe/HCl | Iron powder | HCl/EtOH | 80 | 88 |
Sulfonylation at the 1-Position
Ethanesulfonylation Reaction
The 7-amino-1,2,3,4-tetrahydroquinoline undergoes sulfonylation with ethanesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine). The reaction is conducted in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions.
Reaction Scheme:
Table 2: Sulfonylation Optimization
| Base | Equiv. | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Triethylamine | 2.5 | 4 | 85 | 98.5 |
| Pyridine | 3.0 | 6 | 78 | 97.2 |
Amide Coupling with Phenoxyacetic Acid
Activation of Phenoxyacetic Acid
Phenoxyacetic acid is activated using carbodiimide coupling agents (e.g., DCC or EDC) with HOBt as an additive. Alternatively, phenoxyacetyl chloride is used for direct acylation.
Reaction Scheme:
Table 3: Coupling Agent Efficiency
| Coupling Agent | Solvent | Yield (%) | Byproduct Formation |
|---|---|---|---|
| EDC/HOBt | DMF | 82 | Minimal |
| DCC | THF | 75 | Moderate |
| Acetyl Chloride | DCM | 88 | Low |
Purification and Characterization
Chromatographic Purification
The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water. HPLC analysis confirms >99% purity.
Table 4: Analytical Data
| Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 402.46 g/mol | HRMS |
| Melting Point | 142–144°C | DSC |
| (DMSO-d₆) | δ 1.35 (t, 3H), 2.85 (m, 2H)... | 500 MHz |
Chemical Reactions Analysis
Types of Reactions
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce additional functional groups or alter its structure.
Reduction: : Reduction reactions can be employed to modify specific parts of the molecule, such as reducing the tetrahydroquinoline ring.
Substitution: : Substitution reactions, particularly nucleophilic substitutions, can be utilized to replace certain substituents on the molecule.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, potassium permanganate.
Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may introduce hydroxyl groups, while reduction with sodium borohydride may produce a fully reduced tetrahydroquinoline derivative.
Scientific Research Applications
Chemistry
In the field of chemistry, N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenoxyacetamide serves as a useful intermediate for the synthesis of more complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable building block.
Biology
Biologically, this compound has potential as a tool for probing cellular mechanisms and pathways. Its ability to interact with specific biomolecules can be leveraged to study protein-ligand interactions, signal transduction, and other biological processes.
Medicine
In medicine, this compound has been explored for its potential therapeutic applications. Its ability to modulate specific molecular targets may offer new avenues for drug development, particularly in areas such as oncology and neuropharmacology.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties may also make it useful in the formulation of specialty chemicals and agrochemicals.
Mechanism of Action
The mechanism by which N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenoxyacetamide exerts its effects involves several molecular targets and pathways. At a molecular level, the compound can interact with specific proteins, enzymes, or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
For example, the compound may bind to a particular receptor, inhibiting its activity and thus preventing the downstream signaling that contributes to a disease state. Alternatively, it may activate an enzyme that promotes the breakdown of harmful molecules within the cell.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural similarities with the target molecule, differing primarily in substituents:
Compound A : N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methoxyphenyl)acetamide (CAS 946225-52-1)
- Molecular Formula : C20H24N2O4S
- Molecular Weight : 388.5 g/mol
- Key Differences: Replaces the phenoxy group with a 4-methoxyphenylacetamide moiety.
Compound B : 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid (Example 1, Patent)
- Key Features: Substitutes the phenoxyacetamide with a benzothiazolylamino-thiazole carboxylic acid group. This modification likely enhances metal-binding capacity or kinase inhibition, as benzothiazole derivatives are known for such activities .
Compound C : 3-{1-[(Adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-benzothiazol-2-yl)amino]-4-methyl-5H,6H,7H,8H-pyrido[2,3-c]pyridazin-8-yl}pyridine-2-carboxylic acid (Example 24, Patent)
- Key Features: Incorporates a pyridazine-pyridine-carboxylic acid scaffold with adamantane and benzothiazole groups.
Comparative Analysis: Structural and Hypothesized Pharmacological Differences
| Parameter | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Core Structure | Tetrahydroquinoline | Tetrahydroquinoline | Tetrahydroquinoline | Pyridazine-pyridine hybrid |
| Substituent at 1-position | Ethanesulfonyl | Ethanesulfonyl | Benzothiazolylamino-thiazole | Adamantane-methyl-pyrazole |
| Substituent at 7-position | Phenoxyacetamide | 4-Methoxyphenylacetamide | Carboxylic acid | Benzothiazolylamino-pyridazine |
| Molecular Weight (g/mol) | ~386.47 | 388.5 | >450 (estimated) | >550 (estimated) |
| Hypothesized Solubility | Moderate (polar acetamide group) | Higher (methoxy improves polarity) | Low (bulky aromatic groups) | Very low (highly hydrophobic) |
| Potential Targets | Kinases, GPCRs | Similar to target | Kinases (e.g., EGFR, VEGFR) | Multi-domain enzymes (e.g., PDEs) |
Notes:
- Phenoxy vs.
- Benzothiazole vs. Acetamide : Compound B’s benzothiazole moiety is associated with kinase inhibition (e.g., benzothiazoles in EGFR inhibitors), whereas the acetamide group in the target compound may favor solubility over potency .
- Adamantane Hybrids : Compound C’s adamantane group improves lipid membrane penetration, suggesting central nervous system (CNS) activity, unlike the target compound’s polar substituents .
Research Findings and Limitations
- Pharmacological Data: While references pharmacological studies (Tables 1–5) for analogs, specific data (e.g., IC50, bioavailability) for the target compound is unavailable in the provided materials. Patent examples suggest tetrahydroquinoline derivatives are screened for kinase inhibition and cytotoxicity, but extrapolation is required .
- Synthetic Feasibility : The ethanesulfonyl group in the target compound simplifies synthesis compared to adamantane or pyridazine derivatives, which require multi-step functionalization .
Biological Activity
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenoxyacetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core linked to an ethanesulfonyl group and a phenoxyacetamide moiety. This unique structure may enhance its solubility and biological activity compared to other sulfonamides. The molecular formula is with a molecular weight of approximately 424.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄N₂O₅S |
| Molecular Weight | 424.5 g/mol |
| LogP | 2.7688 |
| Polar Surface Area | 62.192 Ų |
Research indicates that compounds in this class exhibit various biological activities, including:
- Antimicrobial Activity : The sulfonamide functional group is known to inhibit bacterial growth by interfering with folic acid synthesis.
- Anticancer Properties : Studies suggest that tetrahydroquinoline derivatives can induce apoptosis in cancer cells through various pathways, including cell cycle arrest and modulation of signaling pathways.
- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response.
Biological Activity Evaluation
The evaluation of biological activity typically involves various in vitro assays:
- Cytotoxicity Assays : Using methods such as MTT or LDH release assays to determine the compound's effect on tumor cell viability.
- Cell Migration and Invasion Assays : Employing scratch assays or transwell migration assays to assess the impact on cell motility.
- Enzyme Inhibition Assays : Testing the ability to inhibit specific enzymes related to disease processes, such as cyclooxygenases (COX) or lipoxygenases (LOX).
Table 1: Summary of Biological Assays
| Assay Type | Purpose | Methodology |
|---|---|---|
| Cytotoxicity | Measure cell viability | MTT assay |
| Cell Migration | Assess motility of cells | Scratch assay |
| Enzyme Inhibition | Determine inhibition of specific enzymes | Colorimetric assays |
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of similar tetrahydroquinoline derivatives. The results indicated significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 10 to 30 µM. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Study 2: Antimicrobial Efficacy
In a recent investigation, this compound demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for Staphylococcus aureus and 20 µg/mL for Escherichia coli.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenoxyacetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including sulfonylation of the tetrahydroquinoline core followed by coupling with phenoxyacetic acid derivatives. Key steps include:
- Sulfonylation : Reacting 7-amino-1,2,3,4-tetrahydroquinoline with ethanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate .
- Amide Coupling : Using coupling agents like EDCI or HATU to attach 2-phenoxyacetic acid to the sulfonylated intermediate. Solvent choice (e.g., DMF or dichloromethane) and temperature (0–25°C) critically influence yield and purity .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures is used to isolate the final compound (>95% purity) .
Q. How can researchers determine the physicochemical properties of this compound, such as logP, solubility, and stability?
- Methodological Answer :
- logP and logD : Measure via reverse-phase HPLC using a C18 column and a gradient of acetonitrile/water. Compare retention times against standards with known logP values .
- Aqueous Solubility : Use shake-flask method in phosphate-buffered saline (pH 7.4) at 25°C, followed by UV-Vis spectrophotometry to quantify dissolved compound .
- Stability : Conduct accelerated degradation studies under varying pH (1–10), temperature (40–60°C), and light exposure. Monitor degradation products via LC-MS .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodological Answer : Prioritize assays based on structural analogs (e.g., tetrahydroquinoline sulfonamides) known to target enzymes or receptors:
- Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) or kinases using fluorogenic substrates (e.g., ATPase activity assays) .
- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors) .
- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1 nM to 100 µM .
Advanced Research Questions
Q. How can the mechanism of action be elucidated for this compound in a disease-relevant context?
- Methodological Answer :
- Target Deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates, followed by LC-MS/MS identification .
- Mutagenesis Studies : Generate point mutations in hypothesized targets (e.g., COX-2 catalytic residues) and assess changes in inhibitory potency via IC50 determinations .
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., NF-κB or MAPK signaling) .
Q. What strategies are effective for resolving contradictory data in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Orthogonal Assays : Validate activity in multiple models (e.g., enzyme inhibition + cellular viability) to rule out assay-specific artifacts .
- Crystallography : Solve co-crystal structures of the compound bound to its target (e.g., COX-2) to identify critical binding interactions (e.g., hydrogen bonds with Gln203 or hydrophobic contacts) .
- Free-Energy Perturbation : Use molecular dynamics simulations to quantify the impact of structural modifications (e.g., replacing ethanesulfonyl with methylsulfonyl) on binding affinity .
Q. How can researchers address solubility limitations in in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the phenoxyacetamide moiety to enhance aqueous solubility .
- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability .
- Co-Solvent Systems : Use vehicles like 10% DMSO + 20% Cremophor EL in saline for intravenous administration, ensuring stability via dynamic light scattering (DLS) .
Q. What advanced analytical techniques are required to characterize degradation products?
- Methodological Answer :
- LC-HRMS : Liquid chromatography-high-resolution mass spectrometry to identify degradation fragments with ppm-level mass accuracy .
- NMR Spectroscopy : 2D NMR (e.g., COSY, HSQC) to assign structural changes in degraded samples .
- X-ray Powder Diffraction : Monitor crystallinity changes during stress testing (e.g., humidity or thermal cycling) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
